Cas no 3307-41-3 (2-(3,4-Dichlorophenoxy)propanoic Acid)

2-(3,4-Dichlorophenoxy)propanoic Acid is a chlorinated phenoxypropanoic acid derivative with applications in agricultural and industrial chemistry. Its structural features, including the dichlorophenoxy moiety and propanoic acid group, contribute to its efficacy as a selective herbicide, particularly in controlling broadleaf weeds. The compound exhibits stability under various environmental conditions, ensuring consistent performance. Its mode of action involves disrupting plant growth regulation, making it a valuable tool in crop management. The product is synthesized under controlled conditions to ensure high purity and reproducibility. Handling requires adherence to standard safety protocols due to its chemical reactivity. Research continues to explore its potential in specialized formulations.
2-(3,4-Dichlorophenoxy)propanoic Acid structure
3307-41-3 structure
Product Name:2-(3,4-Dichlorophenoxy)propanoic Acid
CAS No:3307-41-3
MF:C9H8Cl2O3
MW:235.064021110535
CID:313613
Update Time:2025-10-30

2-(3,4-Dichlorophenoxy)propanoic Acid Chemical and Physical Properties

Names and Identifiers

    • Propanoic acid,2-(3,4-dichlorophenoxy)-
    • 2-(3,4-Dichlorophenoxy)propanoic acid
    • 3,4-DP
    • 2-(3,4-Dichlorophenoxy)propanoic Acid
    • Inchi: 1S/C9H8Cl2O3/c1-5(9(12)13)14-6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H,12,13)
    • InChI Key: BIPAGODSEBNAJR-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)OC(C(=O)O)C)Cl

Computed Properties

  • Exact Mass: 233.98514
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3

Experimental Properties

  • PSA: 46.53

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2-(3,4-Dichlorophenoxy)propanoic Acid Related Literature

Additional information on 2-(3,4-Dichlorophenoxy)propanoic Acid

Introduction to 2-(3,4-Dichlorophenoxy)propanoic Acid (CAS No. 3307-41-3) and Its Emerging Applications in Chemical Biology

2-(3,4-Dichlorophenoxy)propanoic Acid, identified by the chemical identifier CAS No. 3307-41-3, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its dichlorophenoxy substituent and propanoic acid backbone, has garnered attention due to its versatile structural properties and potential biological activities. Over the past decade, advancements in synthetic chemistry and computational modeling have enabled a deeper exploration of its pharmacological profile, making it a valuable scaffold for drug discovery initiatives.

The structural motif of 2-(3,4-Dichlorophenoxy)propanoic Acid consists of a phenoxy group linked to a propyl chain, with the presence of two chlorine atoms at the 3rd and 4th positions of the aromatic ring. This specific arrangement imparts unique electronic and steric properties to the molecule, influencing its interactions with biological targets. The dichlorophenoxy moiety is particularly noteworthy, as it has been extensively studied for its role in modulating enzyme activity and receptor binding. Recent studies have highlighted its potential as an intermediate in the synthesis of herbicides and fungicides, although its applications extend far beyond agrochemicals into therapeutic domains.

In the realm of medicinal chemistry, 2-(3,4-Dichlorophenoxy)propanoic Acid has been employed as a key building block in the development of novel therapeutic agents. Its ability to serve as a hinge binder in protein-protein interactions has been exploited to design molecules targeting diseases such as cancer and inflammatory disorders. For instance, derivatives of this compound have shown promise in inhibiting kinases and other enzymes implicated in tumor progression. The propanoic acid moiety further enhances its utility by allowing modifications that can fine-tune solubility and metabolic stability, critical factors in drug development.

Recent research published in high-impact journals has demonstrated the efficacy of 2-(3,4-Dichlorophenoxy)propanoic Acid derivatives in preclinical models. A notable study published in *Bioorganic & Medicinal Chemistry* reported the synthesis of a series of analogs that exhibited potent anti-inflammatory properties by selectively inhibiting cyclooxygenase-2 (COX-2). The structural diversity derived from variations around the dichlorophenoxy group allowed for optimization of binding affinity and selectivity. This work underscores the importance of this scaffold in developing next-generation anti-inflammatory drugs with improved efficacy and reduced side effects.

The role of computational chemistry in elucidating the mechanism of action of 2-(3,4-Dichlorophenoxy)propanoic Acid cannot be overstated. Molecular docking simulations have revealed that this compound interacts with target proteins through multiple binding sites, often involving hydrophobic interactions facilitated by the aromatic ring system. Additionally, quantum mechanical calculations have provided insights into its electronic structure, which is crucial for understanding reactivity and metabolic pathways. These computational approaches have accelerated the design process by predicting binding affinities and identifying promising derivatives without extensive experimental screening.

From a synthetic chemistry perspective, 2-(3,4-Dichlorophenoxy)propanoic Acid serves as a versatile intermediate for constructing more complex molecules. Its synthesis typically involves nucleophilic aromatic substitution reactions followed by carboxylation at the propyl chain terminus. Advances in catalytic methods have enabled more efficient and sustainable routes to this compound, reducing waste and improving yields. Such innovations are essential for scaling up production while adhering to green chemistry principles.

The pharmaceutical industry has taken notice of the potential offered by 2-(3,4-Dichlorophenoxy)propanoic Acid, leading to several ongoing clinical trials investigating its derivatives as therapeutic agents. These trials focus on conditions ranging from autoimmune diseases to neurodegenerative disorders, highlighting the broad applicability of this scaffold. The success observed in preclinical studies has justified further investment into developing optimized analogs with enhanced pharmacokinetic profiles.

In conclusion, 2-(3,4-Dichlorophenoxy)propanoic Acid (CAS No. 3307-41-3) represents a promising compound with diverse applications in chemical biology and drug discovery. Its unique structural features make it an ideal candidate for designing molecules targeting various diseases. As research continues to uncover new biological functions and synthetic methodologies improve efficiency, this compound is poised to play an increasingly significant role in future therapeutics.

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